1-Hydroxy-N'-((3-methyl-2-thienyl)methylene)-2-naphthohydrazide
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Overview
Description
1-Hydroxy-N’-((3-methyl-2-thienyl)methylene)-2-naphthohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a naphthalene ring system, a thienyl group, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-N’-((3-methyl-2-thienyl)methylene)-2-naphthohydrazide typically involves the condensation reaction between 1-hydroxy-2-naphthohydrazide and 3-methyl-2-thiophenecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 1-Hydroxy-N’-((3-methyl-2-thienyl)methylene)-2-naphthohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-N’-((3-methyl-2-thienyl)methylene)-2-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the naphthalene or thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce hydrazine derivatives. Substitution reactions can introduce various functional groups into the naphthalene or thienyl rings.
Scientific Research Applications
1-Hydroxy-N’-((3-methyl-2-thienyl)methylene)-2-naphthohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Hydroxy-N’-((3-methyl-2-thienyl)methylene)-2-naphthohydrazide involves its interaction with specific molecular targets and pathways. For instance, if the compound exhibits antimicrobial activity, it may inhibit the growth of microorganisms by interfering with essential cellular processes. The exact molecular targets and pathways would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2-naphthohydrazide: Lacks the thienyl group, making it less complex.
3-Methyl-2-thiophenecarboxaldehyde: Contains the thienyl group but lacks the naphthalene ring system.
Naphthohydrazides: A broader class of compounds with varying substituents on the naphthalene ring.
Uniqueness
1-Hydroxy-N’-((3-methyl-2-thienyl)methylene)-2-naphthohydrazide is unique due to the combination of the naphthalene ring system, thienyl group, and hydrazide functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
302917-99-3 |
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Molecular Formula |
C17H14N2O2S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-hydroxy-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H14N2O2S/c1-11-8-9-22-15(11)10-18-19-17(21)14-7-6-12-4-2-3-5-13(12)16(14)20/h2-10,20H,1H3,(H,19,21)/b18-10+ |
InChI Key |
GMQSESKKOCNJJT-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
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